molecular formula C12H16N2O2 B14814249 3-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide

3-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide

Cat. No.: B14814249
M. Wt: 220.27 g/mol
InChI Key: YPXVNHFIHIIAAP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a compound containing an active hydrogen atom.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative used in similar applications.

    Aminomethyl propanol: An alkanolamine with different functional groups but similar aminomethyl structure.

Uniqueness

3-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy group, in particular, adds to its structural complexity and potential reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(aminomethyl)-5-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-14-12(15)9-4-8(7-13)5-11(6-9)16-10-2-3-10/h4-6,10H,2-3,7,13H2,1H3,(H,14,15)

InChI Key

YPXVNHFIHIIAAP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)CN)OC2CC2

Origin of Product

United States

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